N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]pyrazine core substituted with a cyclohexylmethyl carboxamide group, a methyl group at position 6, and a ketone at position 2. This scaffold is part of a broader class of [1,2,3]triazolo[1,5-a]pyrazines, which are pharmacologically significant due to their diverse biological activities, including antitumor, antiviral, and enzyme inhibitory properties . The compound’s structural complexity arises from the fusion of a 1,2,3-triazole ring with a partially saturated pyrazine ring, a motif present in drug candidates such as HIV protease inhibitors and sigma receptor modulators .
Properties
IUPAC Name |
N-(cyclohexylmethyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-9-8-19-12(14(21)16-9)11(17-18-19)13(20)15-7-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H,15,20)(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQUOMJEQMPRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3CCCCC3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne. This is followed by the formation of the pyrazine ring through cyclization reactions involving appropriate precursors.
-
Step 1: Formation of the Triazole Ring
Reagents: Azide, Alkyne
Conditions: Copper(I) catalysis, room temperature
Reaction: Azide + Alkyne → Triazole
-
Step 2: Formation of the Pyrazine Ring
Reagents: Appropriate diketone or diamine precursors
Conditions: Acidic or basic conditions, elevated temperature
Reaction: Cyclization to form the pyrazine ring
-
Step 3: Functionalization
Reagents: Cyclohexylmethylamine, carboxylic acid derivatives
Conditions: Mild heating, solvent (e.g., ethanol)
Reaction: Formation of the carboxamide linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate
Conditions: Aqueous or organic solvents, controlled temperature
-
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
Conditions: Solvent (e.g., ethanol), low temperature
-
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Reagents: Various nucleophiles or electrophiles
Conditions: Solvent (e.g., dichloromethane), room temperature
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Differentiators
Core Heterocycle: The target compound’s [1,2,3]triazolo[1,5-a]pyrazine core distinguishes it from pyrimidine (e.g., 5j) or quinoxaline (e.g., 4-trifluoromethyl derivative) analogues.
The 6-methyl and 4-oxo groups stabilize the fused ring system, analogous to QV-2901, but the carboxamide derivative (target) offers better hydrolytic stability than carboxylic acid counterparts .
Synthetic Efficiency :
- The target compound’s synthesis likely leverages tandem Ugi–Huisgen reactions (as in ), which are more efficient than multi-step routes used for early [1,2,3]triazolo[1,5-a]pyrazines (e.g., Chandrasekaran’s method) .
- In contrast, [1,2,4]triazolo[1,5-a]pyrimidines (e.g., 5j) require multi-component reactions with moderate yields (43–56%) .
The 3,4,5-trimethoxyphenyl group in 5j and analogues is linked to tubulin inhibition, a common antitumor mechanism .
Biological Activity
Overview
N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a synthetic compound classified within the triazolopyrazine family. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure, featuring a triazole ring fused with a pyrazine ring, positions it as a candidate for various therapeutic applications.
- Molecular Formula: C14H19N5O2
- CAS Number: 1775496-61-1
- Molecular Weight: 277.34 g/mol
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various cellular processes, potentially leading to therapeutic effects in different disease models.
Biological Activities
Research has indicated that triazolopyrazine derivatives exhibit a range of biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrazine derivatives. For instance, compounds structurally similar to N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine have shown significant anti-tumor activity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent efficacy .
Antimicrobial Activity
Triazolopyrazines have been reported to possess antibacterial and antifungal properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of critical enzymes such as DNA gyrase and topoisomerase IV .
Antimalarial Activity
Compounds within this scaffold have demonstrated moderate antimalarial activity against Plasmodium falciparum. The proposed mechanism involves inhibition of PfATP4, an ATPase crucial for the parasite's ion homeostasis .
Comparative Analysis
To understand the relative potency and specificity of this compound compared to other similar compounds, a summary table is provided below:
| Compound Name | Biological Activity | IC50 (μM) | Target Mechanism |
|---|---|---|---|
| 22i | Anticancer | 0.83 (A549) | c-Met kinase inhibition |
| N-(cyclohexylmethyl)-6-methyl... | Anticancer/Antimicrobial | TBD | Enzyme/Receptor modulation |
| Triazolo[4,3-a]pyrazines | Antimalarial | 0.3 - >20 | PfATP4 inhibition |
Note: TBD = To Be Determined.
Case Studies
Several case studies have been conducted to evaluate the biological activity of triazolopyrazines:
- Anticancer Study : A recent investigation into a series of triazolopyrazines revealed that one compound exhibited an IC50 value of 0.15 μM against MCF-7 cells, indicating high potency as a potential anticancer agent .
- Antimicrobial Evaluation : A study focusing on the antibacterial properties of triazolo[4,3-a]pyrazines demonstrated significant activity against common pathogens with mechanisms involving DNA gyrase inhibition .
Q & A
Q. Table 1: Example DoE Variables
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 25°C – 80°C | High |
| Solvent Ratio | 1:1 – 3:1 (EtOAc:Hexane) | Moderate |
| Catalyst | 0.1 – 1.0 eq. | Low |
Advanced: What strategies stabilize the 4,5-dihydro[1,2,3]triazolo core during storage?
Methodological Answer:
- Degradation Analysis: Use accelerated stability studies (40°C/75% RH) to identify degradation pathways.
- Excipient Screening: Add antioxidants (e.g., BHT) or desiccants to mitigate hydrolysis or oxidation.
- Storage Conditions: Store at -20°C in amber vials under inert gas (N₂ or Ar) .
Advanced: How to analyze structure-activity relationships (SAR) for triazolo-pyrazine derivatives?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified cyclohexylmethyl or methyl groups.
- Biological Assays: Test affinity for target receptors (e.g., CB2 cannabinoid receptors) .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate structural features with activity.
Q. Table 2: Example SAR Data
| Compound | R Group | IC₅₀ (nM) |
|---|---|---|
| Parent | Cyclohexylmethyl | 120 |
| Analog 1 | Benzyl | 85 |
| Analog 2 | n-Pentyl | 450 |
Advanced: What are the challenges in scaling up synthesis from mg to gram scale?
Methodological Answer:
- Heat Transfer: Ensure exothermic reactions (e.g., cyclization) are controlled using jacketed reactors.
- Purification: Replace column chromatography with recrystallization or distillation.
- Process Analytical Technology (PAT): Implement in-line FTIR or HPLC to monitor reaction progress .
Advanced: How to address low solubility in biological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) temporarily.
- Nanoparticle Formulation: Encapsulate in PLGA or liposomes to enhance bioavailability .
Advanced: What interdisciplinary approaches enhance research on this compound?
Methodological Answer:
- Chemical Informatics: Mine databases for similar triazolo-pyrazines to predict properties or activities.
- Microfluidics: Develop continuous-flow systems to improve reaction efficiency .
- Collaborative Frameworks: Integrate computational, synthetic, and biological teams to accelerate discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
